molecular formula C20H20F2N2O2 B2479127 2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941871-21-2

2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2479127
CAS No.: 941871-21-2
M. Wt: 358.389
InChI Key: YEJQHARLXVOEBZ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound with the molecular formula C20H20F2N2O2. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring, and a 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl group attached to the nitrogen atom of the benzamide.

Preparation Methods

The synthesis of 2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 2,6-difluorobenzoyl chloride and 1-isobutyryl-1,2,3,4-tetrahydroquinoline. The reaction conditions usually involve the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired benzamide compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluorine atoms on the benzamide ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other similar compounds, such as:

    2,6-difluorobenzamide: Lacks the tetrahydroquinoline group, making it less complex and potentially less versatile in its applications.

    N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the fluorine atoms, which may affect its reactivity and interactions with biological targets.

    2,6-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)aniline: Similar structure but with an aniline group instead of a benzamide, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-10-4-5-13-11-14(8-9-17(13)24)23-19(25)18-15(21)6-3-7-16(18)22/h3,6-9,11-12H,4-5,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJQHARLXVOEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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